molecular formula C22H17FN4 B2518702 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-62-4

1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2518702
CAS RN: 612037-62-4
M. Wt: 356.404
InChI Key: OVIBDWQCJDSCRD-UHFFFAOYSA-N
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Description

The compound "1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile" is a derivative of the pyrido[1,2-a]benzimidazole class. These compounds are of interest due to their diverse biological activities and potential applications in materials science, particularly as fluorescent brighteners. The core structure of pyrido[1,2-a]benzimidazole is a fused heterocyclic system that combines the pyridine and benzimidazole rings, which can be further substituted to yield a variety of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves condensation reactions. For instance, derivatives have been synthesized by condensing 1-chloro-2-formyl-3-methyl pyrido[1,2-a]benzimidazole-4-carbonitrile with hydrazine hydrate and phenyl hydrazine . Another approach involves a one-pot, three-component condensation reaction of 1H-benzimidazol-2-amine with halogenated benzaldehydes and malononitrile . Additionally, a novel one-step, four-component reaction has been reported to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives, starting from chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine . These methods highlight the versatility of synthetic routes available for creating a wide array of pyrido[1,2-a]benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives is characterized by the presence of a fused heterocyclic system. The substitution patterns on this core structure can significantly influence the physical and chemical properties of the compounds. The molecular structures of these derivatives are typically confirmed using spectroscopic methods such as FT-IR, HNMR, and MS, as well as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrido[1,2-a]benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the condensation of 1H-benzimidazol-2-ylacetonitrile with different 3-substituted chromones has been used to synthesize novel pyrido[1,2-a]benzimidazoles . The reactivity of these compounds allows for the formation of diverse structures by reacting with different functional groups, leading to a wide range of potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]benzimidazole derivatives are influenced by their molecular structure. These properties include fluorescence, which has been exploited in the application of some derivatives as fluorescent brighteners for polyester fibers . The derivatives' physical properties, such as solubility and melting points, along with their chemical reactivity, are essential for their practical applications and are typically characterized alongside their molecular structure using various analytical techniques .

Scientific Research Applications

Fluorescent Materials Development

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, which share a core structure with the specified compound, has been explored for their fluorescent properties. These compounds, derived from 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit potential as fluorescent whitening agents for polyester fibers, suggesting their application in materials science and engineering for enhancing the aesthetic qualities of textiles through fluorescence (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Agents

Several studies have focused on the synthesis of pyrido[1,2-a]benzimidazole derivatives for their potential antimicrobial properties. Compounds structured similarly to the specified chemical have been evaluated for in vitro antimicrobial activity, showcasing the role of these derivatives in developing new antimicrobial agents. Such research underlines the importance of heterocyclic compounds in pharmaceutical sciences, particularly in the quest for novel treatments against resistant microbial strains (Badawey & Gohar, 1992).

Corrosion Inhibition

Research into the adsorption and corrosion inhibition properties of heterocyclic derivatives on C-steel surfaces in acidic environments indicates the utility of these compounds in industrial applications. The detailed studies on surface properties and corrosion inhibition efficiency highlight the potential of pyrazole-carbonitrile derivatives as effective corrosion inhibitors, contributing to the preservation of metal infrastructure and machinery (Abdel Hameed et al., 2020).

Antitumor Compounds

The synthesis and characterization of novel pyrimido[1,2-a] benzimidazole derivatives have been pursued, with some compounds exhibiting promising antitumor and antimicrobial activities. This research direction illustrates the compound's potential as a scaffold for developing new chemotherapeutic agents, emphasizing the significance of heterocyclic chemistry in the discovery of cancer treatments (Hafedh, Mohammed, & Mageed, 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its interactions with biological systems. Unfortunately, the specific safety and hazard information for this compound is not available in the retrieved data .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Unfortunately, the specific future directions for this compound are not available in the retrieved data .

properties

IUPAC Name

1-(4-fluoroanilino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4/c1-3-6-17-14(2)18(13-24)22-26-19-7-4-5-8-20(19)27(22)21(17)25-16-11-9-15(23)10-12-16/h3-5,7-12,25H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIBDWQCJDSCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

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